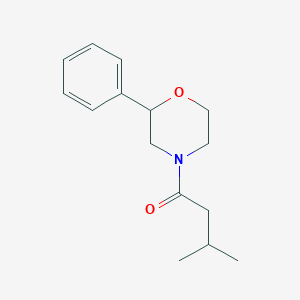
3-Methyl-1-(2-phenylmorpholino)butan-1-one
Cat. No. B8651378
M. Wt: 247.33 g/mol
InChI Key: VNYOJEFOEJUVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08912329B2
Procedure details


A solution of 2-phenylmorpholine (326 mg, 2 mmol) in dry dichloromethane (6 mL) is cooled in an ice bath, and 3-methyl-butyryl chloride (301.5 mg, 2.5 mmol, 1.25 eq) and triethylamine (417 μL, 3 mmol, 1.5 eq) are added. After stirring for 6 hours at room temperature the reaction mixture is diluted with dichloromethane (10 mL). The organic solution is subsequently washed with 1 M KHSO4, 5% NaHCO3 and brine. After drying over Na2SO4, dichloromethane is removed in vacuo and the crude material is purified by flash chromatography (silicagel, ethyl acetate/toluene 1:3). The fractions containing 3-methyl-1-(2-phenylmorpholin-4-yl)butan-1-one are collected and the solvent is removed in vacuo to give 465 mg of colorless oil.





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]2[O:12][CH2:11][CH2:10][NH:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][CH:14]([CH3:19])[CH2:15][C:16](Cl)=[O:17].C(N(CC)CC)C>ClCCl>[CH3:13][CH:14]([CH3:19])[CH2:15][C:16]([N:9]1[CH2:10][CH2:11][O:12][CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8]1)=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
326 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1CNCCO1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
301.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
417 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 6 hours at room temperature the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The organic solution is subsequently washed with 1 M KHSO4, 5% NaHCO3 and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over Na2SO4, dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude material is purified by flash chromatography (silicagel, ethyl acetate/toluene 1:3)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing 3-methyl-1-(2-phenylmorpholin-4-yl)butan-1-one
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(=O)N1CC(OCC1)C1=CC=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 465 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
